3-Methylazetidine-3-carbonitrile

Descripción

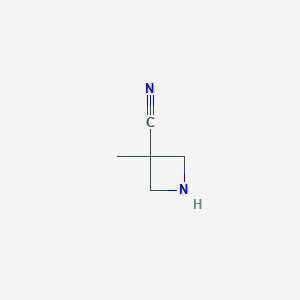

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5(2-6)3-7-4-5/h7H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFRXIJQTMYYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylazetidine 3 Carbonitrile and Its Derivatives

Direct Synthetic Routes to 3-Methylazetidine-3-carbonitrile

Direct approaches to this compound focus on the formation of the core structure in a limited number of steps, often by introducing the key functional groups onto a pre-existing azetidine (B1206935) ring.

Nucleophilic Substitution Reactions

A common and effective method for the synthesis of azetidine carbonitriles involves nucleophilic substitution reactions. This strategy relies on the displacement of a suitable leaving group at the C-3 position of the azetidine ring by a cyanide anion.

The cyanation of 3-substituted azetidines is a widely used method for introducing the nitrile functionality. This reaction typically involves treating an azetidine bearing a good leaving group at the 3-position, such as a halide (bromo) or a sulfonate ester (mesyloxy, tosyloxy), with a cyanide source. Common cyanide reagents include sodium cyanide, potassium cyanide, and trimethylsilyl (B98337) cyanide. The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Palladium-catalyzed cyanation reactions have become a powerful tool for the synthesis of aryl nitriles and can be adapted for heterocyclic systems. rsc.orgnih.gov These methods often offer mild reaction conditions and broad functional group tolerance. organic-chemistry.org For instance, the use of a Pd/C catalyst can facilitate the cyanation of various aryl bromides and activated aryl chlorides. organic-chemistry.org While direct examples for 3-haloazetidines are not extensively detailed in the provided results, the principles of these palladium-catalyzed cyanations are applicable. The reaction mechanism generally involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the desired nitrile.

Aryl nitriles are also accessible through methods like the Sandmeyer reaction, which involves the conversion of an aryl amine to a diazonium salt that is then displaced by a cyanide nucleophile, often with copper(I) cyanide. researchgate.net While this is a classic method for aromatic systems, its application to saturated heterocycles like azetidines is less common.

C-3 Alkylation Strategies of Azetidine-1-carboxylates

An alternative direct route involves the alkylation of an existing azetidine-3-carbonitrile (B1291615) precursor. This approach is particularly useful for introducing the methyl group at the C-3 position.

The methylation of an activated 3-cyanoazetidine is a key strategy for the synthesis of this compound. This process typically involves the deprotonation of the C-3 position of an N-protected azetidine-3-carbonitrile using a strong base, followed by quenching the resulting carbanion with a methylating agent, such as methyl iodide. The nitrogen atom of the azetidine is usually protected with a group like a tert-butyloxycarbonyl (Boc) group to prevent N-alkylation and to activate the C-3 proton.

For instance, the synthesis of optically active 2-substituted azetidine-2-carbonitriles has been achieved through the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles. nih.govrsc.org In this method, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a stabilized carbanion that can then react with an electrophile, such as benzyl (B1604629) bromide, to yield the α-alkylated product with high diastereoselectivity. nih.govrsc.org A similar approach could be envisioned for the methylation of a 3-cyanoazetidine derivative.

Indirect Approaches to Azetidine-3-carbonitrile Scaffolds

Indirect methods for constructing azetidine-3-carbonitrile scaffolds often involve more complex synthetic sequences, such as ring expansion or rearrangement reactions, to form the desired four-membered ring system.

Ring Expansion and Rearrangement Reactions

Ring expansion and rearrangement reactions offer powerful, albeit less direct, pathways to azetidines. These transformations can convert more readily available cyclic precursors into the desired four-membered heterocycles.

One notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines through a nih.govacs.org-Stevens rearrangement. nih.gov This method utilizes engineered cytochrome P450 enzymes to achieve high enantioselectivity. nih.gov While this specific example doesn't directly yield a 3-carbonitrile, the principle of ring expansion from a three-membered ring is a viable strategy. Another approach involves the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org Although this leads to a six-membered ring, it highlights the utility of ring expansion reactions starting from azetidines. acs.org

Furthermore, the photochemical aza-Yang cyclization reaction can be employed to synthesize azetidinols, which are precursors to other functionalized azetidines. nih.gov This reaction involves the intramolecular cyclization of phenacyl amines upon irradiation with ultraviolet light. nih.gov While not a direct route to the carbonitrile, the resulting azetidinol (B8437883) could potentially be converted to the target molecule through subsequent functional group manipulations.

Aziridine (B145994) to Azetidine Rearrangements

The ring expansion of aziridines to form the more thermodynamically stable azetidine ring is a recognized synthetic strategy. A notable example of this is the thermal isomerization of specific aziridine derivatives. Research by De Kimpe and coworkers has demonstrated that the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) can lead to the formation of 3-methoxy-3-methylazetidines. myskinrecipes.com This reaction proceeds through a presumed 2-(bromomethyl)-2-methylaziridine intermediate, which then undergoes a rare aziridine to azetidine rearrangement. myskinrecipes.com

A key development in this area is the thermodynamically controlled rearrangement of 2-(bromomethyl)-2-methylaziridines. This process allows for the selective synthesis of 3-substituted azetidines. organic-chemistry.org The intrinsic reactivity of these aziridines facilitates ring enlargement in the presence of various nucleophiles, including cyanide, which is directly relevant to the synthesis of 3-cyanoazetidine derivatives. organic-chemistry.org The reaction of a 3-bromo-3-methylazetidine precursor with a cyanide source, such as potassium cyanide, provides a direct route to the target 3-cyano-3-methylazetidine scaffold. organic-chemistry.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-t-Butyl-2-(bromomethyl)-2-methylaziridine | KCN, MeCN, reflux | 1-t-Butyl-3-cyano-3-methylazetidine | - | organic-chemistry.org |

| 1-Benzyl-3-bromo-3-methylazetidine | KCN, DMSO, 70 °C | 1-Benzyl-3-cyano-3-methylazetidine | - | organic-chemistry.org |

Table 1: Synthesis of 3-Cyano-3-methylazetidine Derivatives via Aziridine Rearrangement and Nucleophilic Substitution.

Transformations from Related Heterocycles

The synthesis of functionalized azetidines can also be achieved through the manipulation of other heterocyclic systems. While direct transformation of other common heterocycles into the azetidine core is less common, functional group interconversion on a pre-existing azetidine ring is a widely used strategy. For instance, the conversion of a carboxylic acid or ester group at the 3-position of an azetidine ring into a nitrile group can be accomplished through standard organic transformations. A practical synthesis of azetidine-3-carboxylic acid has been reported, which could serve as a precursor to the target nitrile. mdpi.com This involves the cyclization of diethyl bis(hydroxymethyl)malonate with benzylamine (B48309) to form the N-benzyl-azetidine-3,3-dicarboxylic acid, followed by decarboxylation. mdpi.com The resulting azetidine-3-carboxylic acid could then potentially be converted to the corresponding amide and subsequently dehydrated to the nitrile.

Cycloaddition Reactions in Azetidine Formation

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems, including the four-membered azetidine ring.

[2+2] Photocycloaddition Reactions

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to azetidines. This reaction typically involves the photo-excitation of the imine, which then adds to the ground-state alkene. While challenges such as competing E/Z isomerization of the imine can limit its application, the use of cyclic imines or intramolecular variants can overcome some of these limitations. The development of visible-light-mediated [2+2] cycloadditions has further expanded the scope of this methodology for azetidine synthesis.

[3+1] Cycloaddition Approaches

[3+1] Cycloaddition reactions provide an alternative strategy for the construction of the azetidine skeleton. One such approach involves the reaction of azomethine ylides, generated from aziridines, with isocyanides in the presence of a Lewis acid catalyst. This method has been shown to produce functionalized azetidines. rsc.org Another innovative [3+1] cycloaddition strategy involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, leading to a highly stereoselective ring expansion to form methylene azetidines. nih.gov

| Aziridine Derivative | Carbene Source | Catalyst | Product | Yield (%) | Reference |

| Bicyclic Methylene Aziridine | Ethyl 2-diazoacetate | Rh₂(OAc)₄ | Methylene Azetidine Derivative | High | nih.gov |

Table 2: Representative [3+1] Cycloaddition for Methylene Azetidine Synthesis.

Metal-Catalyzed Synthetic Routes to Functionalized Azetidines

Transition metal catalysis has emerged as a versatile tool for the synthesis and functionalization of azetidines. Palladium-catalyzed cross-coupling reactions, for example, have been employed to introduce aryl and other substituents at the 3-position of the azetidine ring. A general route to 3-substituted azetidines involves the reaction of a 3-iodoazetidine (B8093280) derivative with an organozinc reagent in the presence of a palladium catalyst.

More recently, photo-induced copper catalysis has enabled a [3+1] radical cascade cyclization of simple alkyl amines with terminal alkynes to afford azetidines. immograf.com This atom-economical method proceeds through a double C-H activation mechanism under mild, visible-light-mediated conditions. immograf.com

| Amine | Alkyne | Catalyst | Product | Yield (%) | Reference |

| Triethylamine | Phenylacetylene | [(DPEphos)(bcp)Cu]PF₆ | 1-Ethyl-2-methyl-3-phenylazetidine | 75 | immograf.com |

| N,N-Diisopropylethylamine | 4-Methoxyphenylacetylene | [(DPEphos)(bcp)Cu]PF₆ | 1-Isopropyl-2-methyl-3-(4-methoxyphenyl)azetidine | 68 | immograf.com |

Table 3: Copper-Catalyzed [3+1] Radical Cascade Cyclization for Azetidine Synthesis.

Organocatalytic Methods in Azetidine Chemistry

Organocatalysis offers a powerful, metal-free alternative for the enantioselective synthesis of chiral azetidines. Proline and its derivatives have been successfully employed as catalysts in the asymmetric synthesis of functionalized azetidines. For instance, an organocatalytic approach for the synthesis of optically pure 1,2,3-trisubstituted azetidines has been developed, where the key step is an L-proline catalyzed condensation reaction. nih.gov

Another significant organocatalytic transformation is the aza-Michael addition. The conjugate addition of amines to α,β-unsaturated esters or nitriles can be catalyzed by organic bases like DBU to construct substituted azetidines. For example, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides access to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov This strategy could potentially be adapted for the synthesis of 3-cyano-3-methylazetidine derivatives by using an appropriate Michael acceptor.

| Michael Acceptor | Nucleophile | Catalyst | Product | Yield (%) | Reference |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Pyrrole | DBU | Methyl 2-(1-Boc-3-(1H-pyrrol-1-yl)azetidin-3-yl)acetate | 85 | mdpi.comnih.gov |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Imidazole | DBU | Methyl 2-(1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 82 | mdpi.comnih.gov |

Table 4: Organocatalytic Aza-Michael Addition for the Synthesis of Functionalized Azetidines.

Synthesis via Intramolecular Cyclization of Acyclic Amino Nitriles

A primary and effective methodology for the synthesis of this compound involves the intramolecular cyclization of an acyclic precursor containing both an amine and a suitable leaving group. A logical precursor for this transformation is a γ-halo-β-methyl-β-aminonitrile derivative. In this strategy, the nitrogen atom acts as an internal nucleophile, attacking the carbon bearing a leaving group (such as a halide or a sulfonate ester) to form the desired four-membered ring.

The general synthetic approach commences with the preparation of a suitable acyclic starting material. For instance, a plausible route begins with a Michael addition of an amine to an α,β-unsaturated nitrile, followed by the introduction of a leaving group at the γ-position. The crucial cyclization step is then typically induced by a base, which deprotonates the amine, enhancing its nucleophilicity and facilitating the intramolecular SN2 reaction to furnish the azetidine ring.

While specific literature detailing the synthesis of this compound from an acyclic precursor is not extensively documented in peer-reviewed journals, the principles of this synthetic strategy are well-established in the synthesis of substituted azetidines. The following table outlines a hypothetical, yet chemically sound, reaction sequence based on these established principles.

Table 1: Hypothetical Synthesis of N-Protected this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Methacrylonitrile, Benzylamine | Michael Addition; Neat, rt | 3-(Benzylamino)-2-methylpropanenitrile |

| 2 | 3-(Benzylamino)-2-methylpropanenitrile, Paraformaldehyde, Hydrochloric acid | Chloroalkylation; 1,4-Dioxane, 60 °C | 4-Chloro-3-(benzylamino)-2-methylbutanenitrile |

| 3 | 4-Chloro-3-(benzylamino)-2-methylbutanenitrile | Intramolecular Cyclization; Sodium hydride, THF, rt | 1-Benzyl-3-methylazetidine-3-carbonitrile |

| 4 | 1-Benzyl-3-methylazetidine-3-carbonitrile | Deprotection; Pd/C, H₂, Methanol | This compound |

This table presents a conceptual synthetic pathway. Actual yields and optimal conditions would require experimental validation.

The success of this cyclization is highly dependent on several factors, including the nature of the protecting group on the nitrogen atom, the choice of the leaving group, and the reaction conditions. A bulky protecting group, for instance, can influence the conformation of the acyclic precursor, potentially hindering the desired intramolecular cyclization. The choice of base and solvent is also critical to control the reaction and minimize the formation of side products, such as elimination products.

Derivatives of this compound can also be synthesized using similar strategies, by starting with appropriately substituted acyclic precursors. The versatility of this approach allows for the introduction of various functional groups on the azetidine ring, making it a valuable tool for the generation of diverse chemical libraries for drug discovery and other applications. myskinrecipes.com

Reactivity and Derivatization of 3 Methylazetidine 3 Carbonitrile

Transformations of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations, enabling its conversion into other valuable functional groups such as carboxylic acids and amines.

The nitrile group of 3-Methylazetidine-3-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, 3-methylazetidine-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions, proceeding through an intermediate amide. chemistrysteps.comntu.edu.sgchemguide.co.uk

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid. chemguide.co.uklibretexts.org The reaction first protonates the nitrogen atom, increasing the electrophilicity of the nitrile carbon for attack by water. chemistrysteps.com Subsequent hydrolysis of the intermediate amide yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base such as sodium hydroxide (B78521). chemguide.co.uklibretexts.org The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. chemistrysteps.com This initially forms the salt of the carboxylic acid, which must then be neutralized with a strong acid in a separate workup step to liberate the free carboxylic acid. libretexts.org

Table 1: Typical Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed | Dilute HCl or H₂SO₄, Water | Heat (reflux) | Carboxylic Acid |

The nitrile group can be reduced to a primary amine, yielding (3-methylazetidin-3-yl)methanamine. This transformation adds a reactive aminomethyl group, a valuable building block in medicinal chemistry. Strong reducing agents are typically required for this conversion.

Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. masterorganicchemistry.commasterorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Unlike sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is potent enough to effect this reduction. masterorganicchemistry.comochemacademy.com Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as Raney Nickel, can also be employed, often requiring high pressure and temperature. ochemacademy.com

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by aqueous workup | Primary Amine |

Beyond hydrolysis and reduction, the nitrile group of this compound can participate in other interconversions, notably cycloaddition reactions. A significant example is the synthesis of tetrazoles.

The [3+2] cycloaddition of an azide (B81097) source, such as sodium azide (NaN₃), with the nitrile group yields a 5-substituted tetrazole. nih.gov This reaction is often promoted by a Lewis acid catalyst, such as zinc or cobalt complexes, to overcome the activation barrier. nih.gov The resulting product, 5-(3-methylazetidin-3-yl)-1H-tetrazole, is of particular interest in medicinal chemistry as the tetrazole ring is a well-established bioisostere for a carboxylic acid group. nih.gov

Nucleophilic Substitution at the Azetidine (B1206935) Ring (C-3 Position)

Direct nucleophilic substitution at the quaternary C-3 carbon of this compound is not a feasible pathway. Instead, functionalization at this position is achieved by using a suitable precursor, or synthon, where a leaving group is present at the C-3 position.

A key synthetic precursor for introducing functionality at the C-3 position is a 3-bromo-3-methylazetidine derivative, typically with the nitrogen protected by a group like Boc (tert-butyloxycarbonyl). The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions.

The synthesis of this compound itself can be envisioned via the reaction of a protected 3-bromo-3-methylazetidine with a cyanide salt (e.g., sodium cyanide). This is a classic SN2 reaction where the cyanide anion displaces the bromide. The reactivity of the 3-bromo-3-methylazetidine synthon extends to a wide range of nucleophiles, allowing for the synthesis of various 3-substituted-3-methylazetidines.

Table 3: Examples of Nucleophilic Substitution on a 3-Bromo-3-methylazetidine Synthon

| Nucleophile | Reagent Example | Product Functional Group at C-3 |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | -CN (Nitrile) |

| Azide | Sodium Azide (NaN₃) | -N₃ (Azide) |

| Hydroxide | Sodium Hydroxide (NaOH) | -OH (Alcohol) |

| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | -OCH₃ (Methoxy ether) |

Electrophilic and Radical Reactions on the Azetidine Core

The azetidine ring itself can undergo reactions with electrophiles and radicals. The reactivity is influenced by the ring strain and the nucleophilicity of the nitrogen atom. rsc.org

The lone pair of electrons on the azetidine nitrogen makes it nucleophilic and susceptible to reaction with electrophiles. acs.org For reactions to occur at other positions on the ring, the nitrogen is typically protected, for instance as an N-Boc derivative. This protection modulates the ring's reactivity and can facilitate reactions such as lithiation at a carbon adjacent to the nitrogen, followed by trapping with an electrophile. acs.orgnih.gov

The significant ring strain energy of azetidines (approximately 25.2 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions. rsc.org Furthermore, modern synthetic methods have explored the functionalization of azetidines through radical pathways. researchgate.net These can include strain-release reactions of bicyclic azetidine precursors or direct C-H functionalization under photocatalytic conditions to install new substituents on the azetidine core. researchgate.netnih.gov

Ring-Opening and Ring-Expansion Reactions of the Azetidine Moiety

The reactivity of the azetidine ring in this compound is fundamentally dictated by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol for the parent azetidine. rsc.org This strain makes the four-membered ring susceptible to cleavage under appropriate conditions, leading to a variety of synthetically useful transformations. However, compared to the more strained three-membered aziridines, azetidines exhibit greater stability and require activation to undergo ring-opening reactions. rsc.org For this compound, the presence of a quaternary carbon at the 3-position introduces specific steric and electronic factors that influence its reactivity profile.

A crucial prerequisite for the ring-opening of azetidines is the activation of the ring nitrogen. organic-chemistry.orgnih.gov This is typically achieved by converting the tertiary amine of the azetidine into a quaternary azetidinium salt. Common activating agents include alkylating agents such as methyl trifluoromethanesulfonate (B1224126) or by acylation. organic-chemistry.org This N-activation significantly enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

Once activated, the resulting 3-cyano-3-methylazetidinium salt can undergo nucleophilic ring-opening. The regioselectivity of this attack is governed by a combination of steric hindrance and electronic effects. In the case of the 3-cyano-3-methylazetidinium ion, the quaternary center at C3 sterically hinders nucleophilic attack at this position. Therefore, nucleophilic attack is expected to occur at the less substituted C2 or C4 positions. The nitrile group, being electron-withdrawing, can influence the electron distribution in the ring and potentially affect the stability of the transition states for nucleophilic attack at different positions. Studies on other substituted azetidinium ions have shown that the regioselectivity is highly dependent on the substitution pattern and the nature of the nucleophile. organic-chemistry.org

In addition to ring-opening reactions, substituted azetidines can also undergo ring-expansion reactions to form larger, more stable five-membered rings like pyrrolidines. nih.gov These transformations often proceed through the formation of an intermediate that facilitates the insertion of a carbon atom into the ring. For instance, the thermal isomerization of certain azetidine derivatives can lead to the formation of pyrrolidines. nih.gov While specific examples for this compound are not extensively documented, it is plausible that under specific thermal or catalytic conditions, it could be converted to a substituted pyrrolidine.

The table below summarizes potential ring-opening and ring-expansion reactions of this compound based on the known reactivity of analogous azetidine systems. It is important to note that these are representative examples and the specific outcomes may vary depending on the precise reaction conditions.

Interactive Data Table: Representative Ring-Opening and Ring-Expansion Reactions

| Reaction Type | Reactant(s) | Reagent(s) and Conditions | Major Product(s) | Reference |

| N-Activation | This compound | Methyl trifluoromethanesulfonate (MeOTf), CH₂Cl₂, rt | 1,3-Dimethyl-3-cyanoazetidinium trifluoromethanesulfonate | organic-chemistry.org |

| Nucleophilic Ring-Opening | 1,3-Dimethyl-3-cyanoazetidinium trifluoromethanesulfonate | Sodium azide (NaN₃), DMF, heat | 3-Azido-1-(cyanomethyl)-1-methylpropan-2-amine | organic-chemistry.org |

| Nucleophilic Ring-Opening | 1,3-Dimethyl-3-cyanoazetidinium trifluoromethanesulfonate | Sodium methoxide (NaOMe), MeOH, rt | 3-(Cyanomethyl(methyl)amino)-3-methoxy-2-methylpropan-1-ol | organic-chemistry.org |

| Reductive Ring-Opening | This compound | H₂, Pd/C, EtOH, H⁺ | 3-Amino-3-methylpiperidine | (Hypothetical) |

| Thermal Ring Expansion | 2-(Iodomethyl)azetidine derivatives | Heat (50 °C) | 3-Iodopyrrolidine derivatives | nih.gov |

Future Directions and Emerging Research Areas

Stereoselective Synthesis of 3-Methylazetidine-3-carbonitrile

The creation of specific stereoisomers of this compound is a significant challenge due to the rigid, four-membered ring structure. rsc.org However, achieving high stereoselectivity is crucial as different stereoisomers can exhibit vastly different biological activities.

Recent advancements have focused on diastereoselective α-alkylation of N-substituted azetidine-2-carbonitriles. rsc.org For instance, the use of a chiral auxiliary, such as (S)-1-arylethylamine, can direct the alkylation to a specific face of the azetidine (B1206935) ring, leading to the preferential formation of one diastereomer. rsc.orgrsc.org A proposed mechanism for this selectivity involves the formation of a nitrile enolate intermediate, where the bulky N-substituent shields one face of the molecule, directing the incoming electrophile to the opposite side. rsc.org

Another promising strategy involves the catalytic asymmetric difunctionalization of azetines. A copper-catalyzed three-component reaction of azetines, allyl phosphates, and boronic esters has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity and diastereoselectivity. acs.org This method installs both a boryl and an allyl group across the double bond of the azetine with excellent stereocontrol. acs.org

The development of organocatalysis also presents a powerful tool for the enantioselective synthesis of functionalized azetidines. nih.govrsc.org Chiral amines have been successfully employed as organocatalysts in the aza-Morita–Baylis–Hillman reaction of ketimines and allenoates to produce chiral azetidines. rsc.org

Key Research Findings in Stereoselective Synthesis:

| Method | Key Features | Stereoselectivity | Reference |

| Diastereoselective α-alkylation | Use of chiral auxiliary on the nitrogen atom. | High diastereoselectivity (e.g., 72% yield of one diastereomer vs. 2% of the other). | rsc.org |

| Copper-Catalyzed Boryl Allylation | Three-component reaction of azetines, allyl phosphates, and boronic esters. | High enantioselectivity and complete diastereoselectivity. | acs.org |

| Organocatalysis (aza-MBH) | Reaction of ketimines and allenoates with a chiral amine catalyst. | Good yields and enantioselectivity. | rsc.org |

| Enantioselective α-chlorination | Organocatalytic α-chlorination of aldehydes followed by cyclization. | Good overall yields (22-32%) and high enantiomeric excess (84-92% ee). | nih.gov |

Green Chemistry Approaches for Azetidine-3-carbonitrile (B1291615) Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for azetidine-3-carbonitriles and related compounds. The focus is on developing methods that are more environmentally benign, cost-effective, and safer. nih.govunibo.it

One significant area of development is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring alternatives like cyclopentyl methyl ether (CPME), which is considered an environmentally benign solvent. nih.gov Flow chemistry, often combined with green solvents, offers a sustainable and potentially automatable method for synthesizing strained ring systems like aziridines, which can be precursors to azetidines. nih.govacs.org This approach allows for better control over reaction conditions and can minimize the generation of hazardous waste. nih.gov

Another green approach involves the use of more sustainable and readily available starting materials. For example, a cost-effective synthesis of a key intermediate for the drug baricitinib, which contains an azetidine-3-carbonitrile moiety, was developed using commercially available benzylamine (B48309) and an industry-oriented green oxidation reaction in a microchannel reactor. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Beyond basic identification, advanced spectroscopic techniques are crucial for the detailed structural elucidation of complex molecules like this compound, especially for determining stereochemistry.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is indispensable for assigning the relative stereochemistry of substituents on the azetidine ring. rsc.orgcnr.it For example, NOESY experiments can reveal through-space interactions between protons, providing evidence for their spatial proximity and thus the stereochemical arrangement. cnr.it

Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is used to determine the molecular weight and fragmentation patterns, which can provide clues about the molecule's structure. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. rsc.org

X-ray crystallography provides the most definitive structural information, including absolute stereochemistry, by determining the precise arrangement of atoms in a single crystal. cnr.it This technique was used to confirm the stereochemistry of dimeric azetidine structures formed during certain synthetic routes. cnr.it

In-situ Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor reactions in real-time and to study the dynamics of intermediates, such as the inversion at a C-Li center in lithiated azetidines. cnr.it

Spectroscopic Data for Azetidine Derivatives:

| Technique | Information Provided | Example Application |

| 1H NMR | Chemical environment of protons, coupling constants for connectivity. | Distinguishing between diastereomers of substituted azetidines. cnr.it |

| 13C NMR | Number and type of carbon atoms. | Confirming the carbon skeleton of the synthesized molecule. rsc.org |

| NOESY | Through-space proton-proton interactions. | Determining the relative stereochemistry of substituents. cnr.it |

| HRMS (ESI-TOF) | High-accuracy molecular weight for elemental composition. | Confirming the molecular formula of novel azetidine derivatives. rsc.org |

| X-ray Crystallography | Absolute and relative stereochemistry, bond lengths, and angles. | Unambiguous determination of the 3D structure. cnr.it |

| In-situ FT-IR | Real-time monitoring of functional group transformations. | Studying the stability and reactivity of reaction intermediates. cnr.it |

Bio-inspired Synthesis Strategies for Azetidine Ring Systems

Nature provides a rich source of inspiration for the synthesis of complex molecules. While the number of naturally occurring azetidine-containing compounds is limited, their biosynthetic pathways offer valuable insights for developing novel synthetic strategies. rsc.orgnih.gov The high ring strain and specific stereochemistry of these natural products present significant synthetic challenges. rsc.org

The study of the biosynthesis of azetidine-containing natural products can inspire the development of new enzymatic or chemo-enzymatic methods for constructing the azetidine ring. rsc.org These approaches could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Furthermore, the structural motifs found in biologically active natural products containing azetidine rings can serve as templates for the design of new synthetic targets with potential therapeutic applications. researchgate.netresearchgate.net For example, spirocyclic azetidines, inspired by natural product structures, are being explored for their potential in drug discovery. technologynetworks.com The unique three-dimensional arrangement of these molecules, with two rings being perpendicular to each other, can be advantageous for interacting with biological targets. technologynetworks.com

The development of synthetic methods that mimic key steps in biosynthetic pathways, such as specific cyclization reactions, is an active area of research. researchgate.net By understanding how nature constructs these strained ring systems, chemists can devise more efficient and elegant synthetic routes.

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Resolve bond angles and stereochemistry. For example, dihedral angles in related azetidine derivatives (e.g., C–C–N–C = ~160°) confirm ring strain .

- NMR : Use and DEPT-135 to distinguish nitrile carbons (δ ~115–120 ppm) and methyl groups (δ ~20–25 ppm). NMR coupling constants () reveal axial/equatorial proton orientations.

- IR Spectroscopy : Confirm nitrile presence (C≡N stretch: ~2240 cm).

Data Conflict Resolution : Cross-validate using HRMS for molecular formula confirmation and DFT calculations for electronic structure alignment .

Basic Research: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- Storage : Keep in inert atmospheres (argon) at –20°C to prevent degradation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline hydrolysis (10% NaOH) before disposal .

Emergency Measures : For skin contact, wash with 10% acetic acid followed by soap and water .

Advanced Research: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electrophilic centers (e.g., nitrile carbon charge density).

- Transition State Analysis : Simulate SN2 pathways at the azetidine ring’s tertiary carbon, accounting for steric hindrance from the methyl group .

- Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMF) to mimic experimental conditions.

Validation : Compare computational activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Basic Research: What are common impurities in this compound synthesis, and how are they characterized?

Q. Methodological Answer :

- Byproducts : Hydrolyzed intermediates (e.g., carboxylic acids) from moisture exposure.

- Analytical Workflow :

Advanced Research: How do steric and electronic effects influence the biological activity of this compound analogs?

Q. Methodological Answer :

- Steric Effects : Methyl groups reduce conformational flexibility, impacting binding to enzymes (e.g., kinase inhibitors) .

- Electronic Effects : The nitrile group acts as a hydrogen-bond acceptor, enhancing interactions with catalytic residues.

Experimental Design :

Synthesize analogs with varying substituents (e.g., halogens, methoxy).

Test inhibition against target proteins (e.g., kinases) via fluorescence polarization assays.

Correlate IC values with computed electrostatic potential maps .

Table 1: Key Synthesis Parameters for this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.